1-Ethoxy-3-methyl-2-nitrobenzene

Lipophilicity LogP Druglikeness

1-Ethoxy-3-methyl-2-nitrobenzene (CAS 342044-61-5; synonym: ethyl 3-methyl-2-nitrophenyl ether; molecular formula C₉H₁₁NO₃; molecular weight 181.19 g/mol) is a trisubstituted nitroaromatic ether bearing ethoxy (–OCH₂CH₃), methyl (–CH₃), and nitro (–NO₂) groups at the 1-, 3-, and 2-positions of the benzene ring, respectively. It is classified as a nitroaryl alkyl ether and serves primarily as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials.

Molecular Formula C9H11NO3
Molecular Weight 181.19g/mol
CAS No. 342044-61-5
Cat. No. B373526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-3-methyl-2-nitrobenzene
CAS342044-61-5
Molecular FormulaC9H11NO3
Molecular Weight181.19g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1[N+](=O)[O-])C
InChIInChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3
InChIKeyWGFLARGSCSNUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-3-methyl-2-nitrobenzene (CAS 342044-61-5): Physicochemical Identity and Comparator Landscape for Procurement Decisions


1-Ethoxy-3-methyl-2-nitrobenzene (CAS 342044-61-5; synonym: ethyl 3-methyl-2-nitrophenyl ether; molecular formula C₉H₁₁NO₃; molecular weight 181.19 g/mol) is a trisubstituted nitroaromatic ether bearing ethoxy (–OCH₂CH₃), methyl (–CH₃), and nitro (–NO₂) groups at the 1-, 3-, and 2-positions of the benzene ring, respectively [1]. It is classified as a nitroaryl alkyl ether and serves primarily as a versatile intermediate in organic synthesis for pharmaceuticals, agrochemicals, and specialty materials . Its closest structural analogs include the methyl ether congener 1-methoxy-3-methyl-2-nitrobenzene (3-methyl-2-nitroanisole, CAS 5345-42-6), the des-methyl analog 1-ethoxy-2-nitrobenzene (2-nitrophenetole, CAS 610-67-3), the regioisomer 4-ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1), and the phenolic precursor 3-methyl-2-nitrophenol (CAS 4920-77-8). The compound is commercially available at ≥97% purity from multiple vendors including Bidepharm, Chemscene, CymitQuimica, and Macklin .

Why 1-Ethoxy-3-methyl-2-nitrobenzene Cannot Be Interchanged with Its Methyl Ether or Des-Methyl Analogs: A Quantitative Physicochemical Rationale


Despite sharing a common nitroaromatic core, 1-ethoxy-3-methyl-2-nitrobenzene exhibits quantifiable physicochemical divergence from its nearest analogs that directly impacts synthetic utility, purification strategy, and procurement economics. The ethoxy substituent imparts a computed XLogP3 of 2.4—approximately 0.3 log units higher than the methyl ether analog 3-methyl-2-nitroanisole (XLogP3 = 2.1) [1]—translating to roughly twofold greater lipophilicity. The molecular weight difference of 14 Da (181.19 vs. 167.16 g/mol) and the additional rotatable bond (2 vs. 1) further differentiate conformational behavior and chromatographic retention [2]. Compared with the des-methyl analog 2-nitrophenetole (CAS 610-67-3), the presence of the 3-methyl group alters the electronic environment of the ring and modifies directing effects in subsequent electrophilic substitution or cross-coupling reactions [3]. These differences are not merely incremental; they determine which compound is fit for a given synthetic sequence, purification protocol, or biological assay context. The evidence below establishes the measurable parameters that govern selection among these candidates.

1-Ethoxy-3-methyl-2-nitrobenzene: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison Between Ethoxy and Methoxy Congeners

The target compound 1-ethoxy-3-methyl-2-nitrobenzene exhibits a computed XLogP3 of 2.4, compared with 2.1 for the direct methyl ether analog 3-methyl-2-nitroanisole (CAS 5345-42-6), both calculated using the same XLogP3 3.0 algorithm implemented in PubChem [1]. This ΔLogP of +0.3 represents an approximately twofold increase in octanol-water partition coefficient, indicating greater lipophilicity. For comparison, the des-methyl analog 2-nitrophenetole (CAS 610-67-3) has a reported XLogP3 of 2.2 [2], placing the target compound as the most lipophilic among commonly available close analogs. An independently computed LogP of 2.30 (Chemscene) corroborates the PubChem value within 0.1 log units.

Lipophilicity LogP Druglikeness Partition coefficient

Molecular Weight and Rotatable Bond Differentiation: Impact on Physicochemical Profiling and Synthetic Stoichiometry

The target compound has a molecular weight of 181.19 g/mol and 2 rotatable bonds (PubChem computed) [1], whereas the methyl ether analog 3-methyl-2-nitroanisole has MW 167.16 g/mol and only 1 rotatable bond [2]. The +14 Da mass difference arising from the ethoxy vs. methoxy substitution (–OCH₂CH₃ vs. –OCH₃) is objectively measurable by LC-MS and directly impacts gravimetric calculations in multi-step syntheses. The additional rotatable bond (ethyl C–O torsion) increases conformational degrees of freedom, which may influence entropy-driven binding in biological targets and chromatographic retention behavior.

Molecular weight Rotatable bonds Conformational flexibility Synthetic stoichiometry

Physical State and Boiling Point: Solid vs. Liquid Handling and Purification Considerations

1-Ethoxy-3-methyl-2-nitrobenzene is a solid at ambient temperature, with a predicted boiling point of 286.0 ± 20.0 °C at 760 mmHg and a predicted density of 1.146 ± 0.06 g/cm³ . In contrast, the des-methyl analog 2-nitrophenetole (CAS 610-67-3) is a liquid at room temperature (melting point 4 °C, boiling point 275 °C) . The methyl ether analog 3-methyl-2-nitroanisole is also solid but with a sharply defined melting point of 47–52 °C and a boiling point of 170 °C at 35 mmHg . The target compound's solid physical form facilitates gravimetric dispensing and recrystallization-based purification, while its higher predicted boiling point (286 °C at atmospheric pressure) distinguishes it from the liquid 2-nitrophenetole, which may be preferable for distillation-based purification but less convenient for solid handling workflows.

Physical form Boiling point Purification Distillation Handling

Steric Modulation of Nitro Group Reactivity: Class-Level Inference for Reduction Chemistry

A kinetic study by Pillay and Rangasamy (1993) on the HCl-catalyzed reduction of substituted nitrobenzenes with tin(II) chloride demonstrated that the observed rate constant of 4-methoxy-3-methyl-nitrobenzene is lower than the calculated value, indicating that the 3-substituent (methyl) enhances resonance interaction between the methoxyl and nitro groups through steric enhancement of resonance (SER) [1]. Although this study examined the methoxy analog rather than the ethoxy compound directly, the ethoxy group (–OCH₂CH₃) is sterically larger than methoxy (–OCH₃) (Taft Es values: –0.55 vs. –0.36 for OEt vs. OMe in aliphatic systems), which predicts a quantitatively different SER contribution in the target compound. This steric modulation of the nitro group's electronic environment may alter reduction rates, chemoselectivity, and the product distribution in multi-functional reductions where the nitro group competes with other reducible functionalities.

Steric enhancement of resonance Nitro reduction Tin(II) chloride Kinetics Ortho-substituent effect

Commercial Availability and Price Differentiation: A Procurement Cost-Benefit Analysis

The target compound 1-ethoxy-3-methyl-2-nitrobenzene (CAS 342044-61-5) is a specialty building block with a 1-gram list price ranging from approximately USD 114 (Chemscene) to €167 (CymitQuimica), or ¥734–973 (Macklin, Chinese domestic market) . In contrast, the methyl ether analog 3-methyl-2-nitroanisole (CAS 5345-42-6) is a commodity intermediate priced at approximately USD 16/1g (AKSci) or ¥25.90/1g (Aladdin) . This represents a price multiple of approximately 7–10× for the target compound versus its methyl ether congener. The regioisomer 4-ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1) is also available but at a lower purity specification (95%+) from specialized vendors . The higher cost of the target compound reflects lower production volume and specialized synthetic demand, and procurement decisions should weigh this premium against the specific physicochemical advantages documented above.

Procurement cost Commercial availability Price comparison Supply chain

Optimal Procurement Scenarios for 1-Ethoxy-3-methyl-2-nitrobenzene Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity (LogP Tuning)

When a medicinal chemistry program requires a nitroaromatic ether building block with higher lipophilicity than the commodity methyl ether analog, 1-ethoxy-3-methyl-2-nitrobenzene is the preferred choice. The documented XLogP3 of 2.4—approximately 0.3 log units above 3-methyl-2-nitroanisole (XLogP3 = 2.1)—provides a quantifiable advantage for improving membrane permeability or adjusting LogD in lead series where the nitro group serves as a precursor to an amine or a bioisosteric element [1]. The additional rotatable bond (2 vs. 1) also offers greater conformational flexibility that may be exploited for induced-fit binding in target pockets.

Solid-Phase or Small-Scale Parallel Synthesis Requiring Gravimetric Dispensing

For automated parallel synthesis platforms or solid-phase chemistry where precise gravimetric dispensing of solid reagents is routine, the solid physical form of 1-ethoxy-3-methyl-2-nitrobenzene at ambient temperature is operationally advantageous over the liquid des-methyl analog 2-nitrophenetole (mp 4 °C), which requires volumetric handling or solvent pre-dissolution . The predicted boiling point of 286 °C also permits aggressive vacuum drying without product sublimation, unlike lower-boiling analogs.

Chemoselective Nitro Reduction in Complex Substrates

When a synthetic sequence demands chemoselective reduction of a nitro group in the presence of other reducible moieties, the steric environment around the nitro group is a critical variable. The ethoxy substituent, being sterically larger than methoxy (Taft Es ≈ –0.55 vs. –0.36), is predicted to differentially modulate the nitro group's electronic character through steric enhancement of resonance (SER), as demonstrated mechanistically for related ortho-substituted nitrobenzenes [2]. Although direct kinetic data for this specific compound are not published, the class-level inference supports its selection when methoxy analog reduction rates or selectivities are suboptimal.

Agrochemical or Dye Intermediate Synthesis with Specific Solubility Requirements

Nitroaryl ethyl ethers serve as intermediates in the synthesis of azo dyes, pigments, and agrochemical active ingredients where the alkyl ether chain length influences both the solubility of downstream products and their environmental fate properties. The higher LogP (2.4 vs. 2.1) and larger molecular volume of the ethoxy compound relative to the methyl ether analog can be leveraged to tune the lipophilicity and bioavailability of final agrochemical products, or to adjust dye solubility and fiber affinity in textile applications [3]. The compound's documented purity of ≥97% with available QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm supports its use in regulated development environments.

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